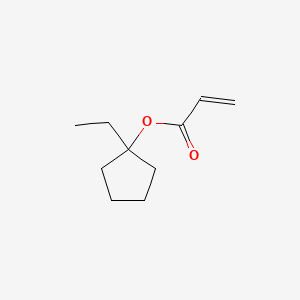

1-Ethylcyclopentyl acrylate

Overview

Description

1-Ethylcyclopentyl acrylate, also known as Acrylic Acid 1-Ethylcyclopentyl Ether, is a chemical compound with the molecular formula C10H16O2 . It is a colorless to almost colorless clear liquid .

Molecular Structure Analysis

The molecular structure of 1-Ethylcyclopentyl acrylate is represented by the linear formula C10H16O2 .Physical And Chemical Properties Analysis

1-Ethylcyclopentyl acrylate is a liquid at 20°C. It has a flash point of 75°C and a specific gravity of 0.96 at 20/20°C . The compound is sensitive to moisture and heat .Scientific Research Applications

Polymer-Assisted Ultrafiltration for Metal Removal

Acrylates are often used in polymer formulations for water treatment processes. A review focused on polymer-assisted ultrafiltration highlighted the use of chitosan, a natural polymer, for metal complexation and removal from water. Although this review does not directly mention 1-Ethylcyclopentyl acrylate, it exemplifies the utility of acrylate polymers in environmental and water purification technologies (Crini et al., 2017).

Biomedical Applications

Acrylic acid plasma polymerization is a technique used to modify polymeric surfaces for enhanced biocompatibility. Such modifications can be beneficial in various biomedical applications, including tissue engineering and biomolecule immobilization. This area of research shows the potential for 1-Ethylcyclopentyl acrylate to be used in creating biocompatible coatings or components for medical devices (Bitar et al., 2018).

Polymer Toughening

Toughening of photo-curable polymer networks is another area where acrylates, including potentially 1-Ethylcyclopentyl acrylate, find application. This research focuses on strategies to reduce brittleness and improve impact resistance in photopolymer networks used in dental fillings, 3D-printed parts, and protective coatings. It highlights the use of acrylate monomers in developing polymers with enhanced mechanical properties (Ligon-Auer et al., 2016).

Safety and Hazards

1-Ethylcyclopentyl acrylate is a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it. The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name |

(1-ethylcyclopentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOANYJWOYTZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylcyclopentyl acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-piperidinylmethoxy)methyl]Pyridine](/img/structure/B1646644.png)

![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylpentanoate](/img/structure/B1646716.png)

![Thiazolo[5,4-b]pyridine-6-carbaldehyde](/img/structure/B1646719.png)